4-(3,4-Methylenedioxyphenyl)phenol
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Overview
Description
4-(3,4-Methylenedioxyphenyl)phenol is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(3,4-Methylenedioxyphenyl)phenol involves the use of 3,4-methylenedioxyacetophenone as a starting material. The process includes the oxidation of 3,4-methylenedioxyacetophenone using hydrogen peroxide in a toluene and formic acid solution. The resulting product is then hydrolyzed, neutralized, and rectified to obtain this compound . This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Methylenedioxyphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The phenolic group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of formic acid and toluene is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
4-(3,4-Methylenedioxyphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Methylenedioxyphenyl)phenol primarily involves its antioxidant properties. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells . It also chelates metal ions, further enhancing its antioxidant effects. Additionally, it modulates cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one:
Uniqueness
4-(3,4-Methylenedioxyphenyl)phenol is unique due to its combination of a methylenedioxy group and a phenol group, which imparts distinct chemical and biological properties. Its antioxidant activity and potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMACQTRLGWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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